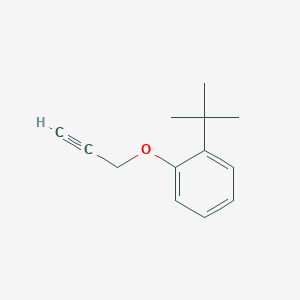
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene
概要
説明
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₁₃H₁₆O. It is characterized by a tert-butyl group and a prop-2-ynyloxy group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene can be synthesized through several methods. One common approach involves the alkylation of 2-hydroxy-1-tert-butylbenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 1-tert-butyl-2-(prop-2-ynyloxy)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products .
化学反応の分析
Types of Reactions: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (chlorine, bromine), nitro groups, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene finds applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-tert-butyl-2-(prop-2-ynyloxy)benzene involves its interaction with molecular targets through its functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions .
類似化合物との比較
1-Tert-butyl-4-(prop-2-ynyloxy)benzene: Similar structure but with the prop-2-ynyloxy group at a different position on the benzene ring.
tert-Butylbenzene: Lacks the prop-2-ynyloxy group, making it less reactive in certain chemical reactions.
t-Butyldiphenyl(prop-2-ynyloxy)silane: Contains a silicon atom, leading to different chemical properties and applications.
Uniqueness: 1-(tert-Butyl)-2-(prop-2-yn-1-yloxy)benzene is unique due to the combination of the tert-butyl and prop-2-ynyloxy groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
特性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC名 |
1-tert-butyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C13H16O/c1-5-10-14-12-9-7-6-8-11(12)13(2,3)4/h1,6-9H,10H2,2-4H3 |
InChIキー |
OHPUUFVKPLRCRU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC=C1OCC#C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














